molecular formula C21H20N2O4 B2667826 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021213-80-8

5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2667826
CAS No.: 1021213-80-8
M. Wt: 364.401
InChI Key: IPCMSFOIAWIDMJ-UHFFFAOYSA-N
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Description

5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzyl alcohol with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids or bases for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A widely used dihydropyridine for treating hypertension and angina.

    Nicardipine: Known for its vasodilatory effects in cardiovascular treatments.

Uniqueness

5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other dihydropyridines. Its methoxybenzyl and p-tolyl groups contribute to its unique chemical properties and interactions.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-N-(4-methylphenyl)-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-6-8-16(9-7-14)23-21(25)18-11-19(24)20(12-22-18)27-13-15-4-3-5-17(10-15)26-2/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMSFOIAWIDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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